2-Methoxy-2-phenylpropan-1-amine
Overview
Description
“2-Methoxy-2-phenylpropan-1-amine” is an organic compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol . It is a derivative of phenethylamine, a class of compounds that have various roles in the body, including acting as neurotransmitters .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported. Transaminases, enzymes that catalyze the transfer of an amino group from one molecule to another, have been used for the synthesis of disubstituted 1-phenylpropan-2-amine derivatives . The process involves starting from prochiral ketones and using immobilized whole-cell biocatalysts with ®-transaminase activity .
Chemical Reactions Analysis
Amines, such as “this compound”, are known to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts .
Scientific Research Applications
Catalytic Amination of Alcohols
The catalytic amination of alcohols, such as 1-methoxy-2-propanol, over nickel-on-silica catalysts is a significant application. This process can yield products like 2-amino-1-methoxypropane with high selectivity, as demonstrated in a study by Bassili and Baiker (1990). The study also explored the influence of various reaction parameters, such as temperature and ammonia to alcohol ratio, on product distribution and catalyst behavior (Bassili & Baiker, 1990).
Synthesis of L-phenylalanine Derivatives
Gao Yu-hu (2014) highlighted the synthesis process for L-phenylalanine derivatives, using an intermediate compound related to 2-Methoxy-2-phenylpropan-1-amine. This process involved methyl-esterification and further reaction with primary amines, showcasing an application in the creation of specific amino acid derivatives (Gao Yu-hu, 2014).
Enzymatic Kinetic Resolution of Chiral Amines
The work by Olah et al. (2018) delved into the enzymatic kinetic resolution of racemic amines, including compounds like 1-methoxypropane-2-amine. This study examined the use of different acylating agents and their effectiveness in producing chiral amines with high enantiomeric excess, demonstrating a crucial application in stereoselective synthesis (Olah et al., 2018).
Safety and Hazards
Future Directions
The future directions for “2-Methoxy-2-phenylpropan-1-amine” and similar compounds could involve further exploration of their synthesis methods, potential applications, and mechanisms of action. For instance, the use of transaminases for the synthesis of disubstituted 1-phenylpropan-2-amine derivatives is an area of active research . Additionally, the potential roles of these compounds as TAAR1 agonists could be further investigated .
Mechanism of Action
Target of Action
It’s structurally similar to phenpromethamine and β-methylphenylethylamine (bmpea), which are known to interact with dopamine transporters (dats) and norepinephrine transporters (nets) . These transporters play a crucial role in the regulation of neurotransmitters in the brain, affecting mood, attention, and other cognitive functions .
Mode of Action
Based on its structural similarity to phenpromethamine and bmpea, it’s plausible that it acts as a substrate at dats and nets . This means it could potentially influence the reuptake of dopamine and norepinephrine, neurotransmitters that play key roles in mood regulation, attention, and the body’s fight-or-flight response .
Biochemical Pathways
If it acts similarly to phenpromethamine and bmpea, it could affect the dopaminergic and noradrenergic systems . These systems are involved in a wide range of physiological processes, including mood regulation, attention, reward, and the body’s response to stress .
Pharmacokinetics
Similar compounds like phenpromethamine and bmpea are known to be substrates at dats and nets, suggesting they can cross the blood-brain barrier and exert effects in the central nervous system .
Result of Action
If it acts similarly to phenpromethamine and bmpea, it could potentially increase the levels of dopamine and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission . This could result in increased alertness, attention, and mood elevation .
properties
IUPAC Name |
2-methoxy-2-phenylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTDPACYVQKADZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693256 | |
Record name | 2-Methoxy-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
933721-51-8 | |
Record name | β-Methoxy-β-methylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933721-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-2-phenylpropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20693256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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